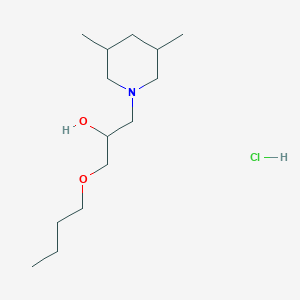
1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BDP, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BDP has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
Research on compounds similar to "1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride" often focuses on their chemical reactions and the synthesis of derivatives. For instance, studies have elucidated the chemical reactions responsible for the antiviral and toxic properties of certain derivatives, exploring their interactions with other compounds under specific conditions (Jones, Slater, & Walker, 1987) Some chemical reactions of 5-vinyluracil and 2′-deoxy-5-vinyluridine.
Catalytic and Medicinal Applications
Compounds with similar structures are explored for their potential catalytic activities and applications in medicinal chemistry. For example, certain amino alcohol-based ligands have been developed for asymmetric chemical synthesis, demonstrating high catalytic activity and potential for producing enantiomerically pure substances (Vidal‐Ferran et al., 1998) High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Additionally, new compounds with antituberculosis activity have been synthesized, indicating the medicinal chemistry applications of such molecules (Omel’kov, Fedorov, & Stepanov, 2019) New 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols with antituberculosis activity.
Dielectric Properties
The exploration of dielectric properties in coordination compounds featuring organic molecules as ligands showcases the interest in the physical properties of such compounds for materials science research (Yang, 2006) Synthesis and Dielectric Properties of Copper(II) Coordination Compound with Organic Pesticide as Ligand.
Eigenschaften
IUPAC Name |
1-butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2.ClH/c1-4-5-6-17-11-14(16)10-15-8-12(2)7-13(3)9-15;/h12-14,16H,4-11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPRRQPJIQSICG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CC(CC(C1)C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

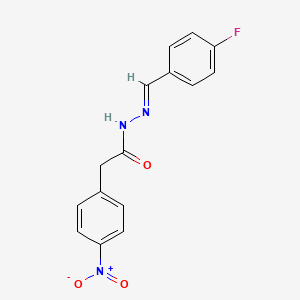
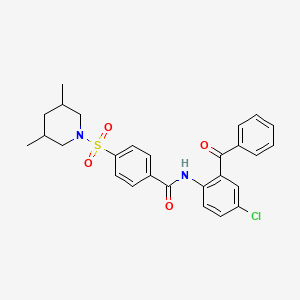

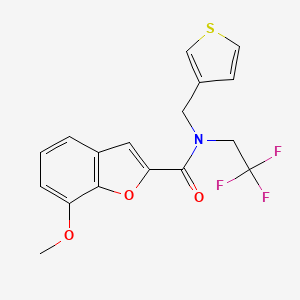
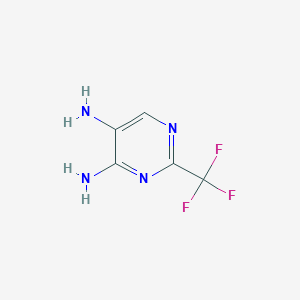
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)
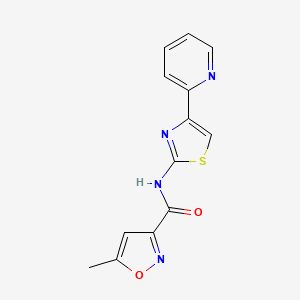
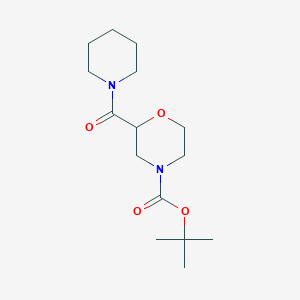
![6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391636.png)
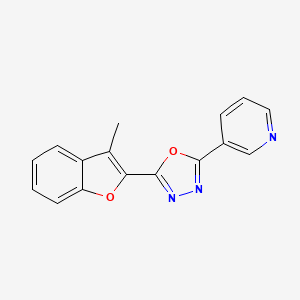
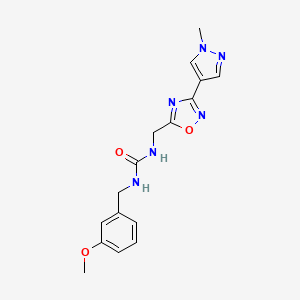
![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)
![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)
![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)